(2R,3R,5S)-5-methoxy-2-(trityloxymethyl)oxolan-3-ol
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Overview
Description
METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE is a chemical compound with the molecular formula C25H26O4 and a molecular weight of 390.47 g/mol . It is a derivative of pentofuranoside, characterized by the presence of a triphenylmethyl group at the 5-O position and a methoxy group at the 2-deoxy position . This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trityl chloride (triphenylmethyl chloride) in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, HCl
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE involves its interaction with specific molecular targets and pathways. The triphenylmethyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl group during synthesis . The compound’s effects are mediated through its ability to undergo various chemical transformations, enabling the synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
- METHYL-2-DEOXY-3-O-(4-PHENYLBENZOYL)-5-O-TRITYL-ALPHA-D-THREO-PENTOFURANOSIDE
- 1,2-O-ISOPROPYLIDENE-5-O-TRIPHENYLMETHYL-ALPHA-D-XYLOFURANOSIDE
Uniqueness
METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the triphenylmethyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
(2R,3R,5S)-5-methoxy-2-(trityloxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-27-24-17-22(26)23(29-24)18-28-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-24,26H,17-18H2,1H3/t22-,23-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKMSUOPBVWQAL-SMIHKQSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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